Potent SARM1 Allosteric Activation by Vacor Metabolite (VMN) vs. Endogenous Activator NMN
The metabolite of Pyrinuron, Vacor mononucleotide (VMN), is a more potent activator of the pro-degenerative enzyme SARM1 than the endogenous activator nicotinamide mononucleotide (NMN). VMN activates recombinant human SARM1 (hSARM1) NADase activity with a lower allosteric activation constant (Ka) and induces a greater maximal response than NMN [1]. This finding establishes VMN as the most potent SARM1 activator identified at the time of the study, providing a critical tool for probing the allostery of SARM1.
| Evidence Dimension | Allosteric activation of recombinant hSARM1 NADase activity |
|---|---|
| Target Compound Data | VMN (Pyrinuron metabolite) demonstrates a lower Ka and greater induction of NADase activity. |
| Comparator Or Baseline | Nicotinamide mononucleotide (NMN), the endogenous SARM1 activator, has a higher Ka and lower maximal induction. |
| Quantified Difference | VMN has a lower Ka than NMN; exact values are reported in Figure 5A of the source study [1]. |
| Conditions | Cell-free assay using recombinant wild-type human SARM1 (hSARM1) protein. |
Why This Matters
This demonstrates that Pyrinuron provides a uniquely potent pharmacological tool for activating SARM1 in experimental models of axon degeneration, with a mechanism distinct from NMN accumulation.
- [1] Loreto A, Angeletti C, Gilley J, et al. Neurotoxin-mediated potent activation of the axon degeneration regulator SARM1. Elife. 2021 Dec 6;10:e72823. View Source
